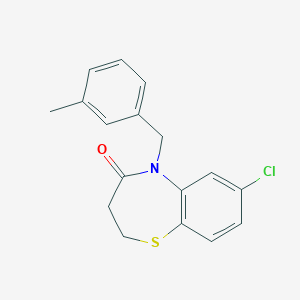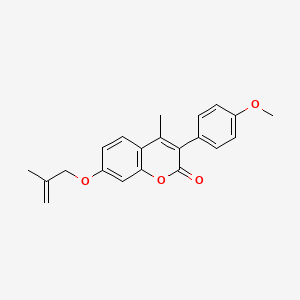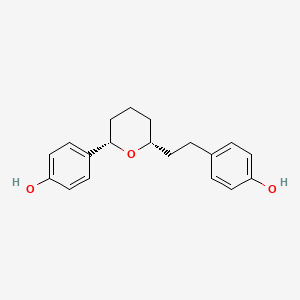
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate" is a chemical of interest in various synthetic and stereochemical studies. It is related to a class of compounds that are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds often involves asymmetric approaches to achieve the desired stereochemistry. For example, the asymmetric synthesis of a key intermediate for a protein kinase inhibitor was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application . In another study, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using a parallel kinetic resolution, leading to high yields and excellent enantiomeric excesses . These methods highlight the importance of stereochemistry in the synthesis of compounds similar to "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of a photocyclodimer derived from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was unambiguously established through this method . Additionally, the three-dimensional structures of cis and trans isomers of certain piperidols were established using IR and UV spectra, which is crucial for understanding the relationship between structure and reactivity .
Chemical Reactions Analysis
The reactivity of these compounds is often explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions with L-selectride to yield cis isomers, and subsequent reactions afforded the trans isomers, demonstrating stereoselective synthesis . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of these compounds in forming various derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular and crystal structure, as seen in the X-ray and DFT analyses of certain thienopyridine dicarboxylates . The ability to synthesize different stereoisomers and analyze their properties is crucial for the development of compounds with specific physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Stereoselective Syntheses : Compounds like tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives have been synthesized with high stereoselectivity, emphasizing the importance of these compounds in stereochemistry (Boev et al., 2015).
- Stereochemistry of Cyclic Compounds : Studies like those on cis- and trans-3,4-benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobut-3-ene reveal the stereospecific reactions and the importance of stereochemistry in synthesizing cyclic compounds (Naka et al., 2004).
Organic Synthesis
- Enantioselective Syntheses : Research shows efficient synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate, demonstrating the compound's role in producing structurally complex and stereochemically significant molecules (Toyota et al., 1996).
- Synthesis of Piperidine Derivatives : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reactions led to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, highlighting its application in synthesizing piperidine derivatives (Moskalenko & Boev, 2014).
Chemical Analysis and Reactivity
- Conformational Analysis : Studies on compounds like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provide insights into molecular structures and conformational behaviors, essential for understanding chemical reactivity and interactions (Didierjean et al., 2004).
- Metabolic Studies : Research on the metabolism of related compounds, like cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, offers crucial information about how these compounds are processed biologically, which can inform pharmacological applications (Mitchell & Waring, 1978).
Wirkmechanismus
The specific mechanism of action for Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate depends on its intended use. In medicinal chemistry, it may act as a ligand for receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHFQGLESIRPQQ-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)



![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)


![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)